Cas no 1392512-54-7 (2,6-Dimethyl-4-fluorophenylboronic Acid)

2,6-Dimethyl-4-fluorophenylboronic acid is a boronic acid derivative commonly employed as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of electron-donating methyl groups and an electron-withdrawing fluorine substituent on the aromatic ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of functional groups, making it valuable for the preparation of complex biaryl structures. Its well-defined crystalline form ensures consistent purity, facilitating precise stoichiometric control in synthetic applications. The compound is particularly useful in pharmaceutical and materials science research for constructing fluorinated aromatic systems.
2,6-Dimethyl-4-fluorophenylboronic Acid structure
1392512-54-7 structure
商品名:2,6-Dimethyl-4-fluorophenylboronic Acid
CAS番号:1392512-54-7
MF:C8H10BFO2
メガワット:167.973206043243
MDL:MFCD23712929
CID:4593541
PubChem ID:66552110

2,6-Dimethyl-4-fluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (4-fluoro-2,6-dimethylphenyl)boronic acid
    • 2,6-Dimethyl-4-fluorophenylboronic acid
    • 2,6-Dimethyl-4-fluorophenylboronicacid
    • F15549
    • 4-fluoro-2,6-dimethylphenylboronic acid
    • B-(4-Fluoro-2,6-dimethylphenyl)boronic acid
    • AB93164
    • CS-0189753
    • EN300-3172382
    • 1392512-54-7
    • AKOS027425497
    • (4-fluoro-2,6-dimethylphenyl)boronicacid
    • (4-Fluoro-2,6-dimethyl-phenyl)boronic acid
    • DB-400458
    • Z1681368452
    • MFCD23712929
    • 2,6-Dimethyl-4-fluorophenylboronic Acid
    • MDL: MFCD23712929
    • インチ: 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
    • InChIKey: GNTWJIXJCKRFJD-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C(B(O)O)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 168.0757879 g/mol
  • どういたいしつりょう: 168.0757879 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 167.98
  • トポロジー分子極性表面積: 40.5

2,6-Dimethyl-4-fluorophenylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB504372-5 g
2,6-Dimethyl-4-fluorophenylboronic acid; .
1392512-54-7
5g
€1,134.40 2023-04-18
Enamine
EN300-3172382-5.0g
(4-fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 95.0%
5.0g
$820.0 2025-03-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00723-5g
(4-fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 95%
5g
$1200 2023-09-07
Advanced ChemBlocks
N25082-1G
2,6-Dimethyl-4-fluorophenylboronic acid
1392512-54-7 97%
1G
$200 2023-09-15
Enamine
EN300-3172382-0.25g
(4-fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 95.0%
0.25g
$100.0 2025-03-19
abcr
AB504372-500 mg
2,6-Dimethyl-4-fluorophenylboronic acid; .
1392512-54-7
500MG
€266.20 2023-04-18
Enamine
EN300-3172382-5g
(4-fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 95%
5g
$1779.0 2023-09-05
A2B Chem LLC
BA15012-250mg
(4-Fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 97%
250mg
$63.00 2024-04-20
abcr
AB504372-500mg
2,6-Dimethyl-4-fluorophenylboronic acid; .
1392512-54-7
500mg
€266.20 2023-09-02
Ambeed
A210942-100mg
(4-Fluoro-2,6-dimethylphenyl)boronic acid
1392512-54-7 97%
100mg
$55.0 2025-02-27

2,6-Dimethyl-4-fluorophenylboronic Acid 関連文献

2,6-Dimethyl-4-fluorophenylboronic Acidに関する追加情報

2,6-Dimethyl-4-Fluorophenylboronic Acid: A Comprehensive Overview

The compound 2,6-Dimethyl-4-Fluorophenylboronic Acid (CAS No. 1392512-54-7) is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a fluorinated aromatic ring substituted with methyl groups at the 2 and 6 positions. The combination of these functional groups makes it a versatile building block for various chemical transformations.

Recent advancements in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have underscored the importance of 2,6-Dimethyl-4-Fluorophenylboronic Acid in constructing complex molecular architectures. Its ability to undergo efficient coupling reactions with aryl halides has made it an invaluable tool in the synthesis of biologically active molecules and advanced materials. Researchers have leveraged this compound to develop novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.

The fluorine atom at the 4-position of the aromatic ring introduces unique electronic and steric properties to the molecule. This fluorine substitution enhances the compound's reactivity in certain reactions while also conferring stability in others. For instance, studies have shown that 2,6-Dimethyl-4-Fluorophenylboronic Acid exhibits excellent compatibility with palladium catalysts, making it ideal for use in palladium-mediated coupling reactions. This property has been exploited in the synthesis of diverse heterocyclic compounds, which are critical intermediates in drug development.

In addition to its role in organic synthesis, 2,6-Dimethyl-4-Fluorophenylboronic Acid has found applications in materials science. Its ability to form stable covalent bonds with other organic molecules has led to its use in the fabrication of advanced polymers and electronic materials. Recent research has focused on incorporating this compound into conjugated systems to enhance their electronic properties, paving the way for next-generation optoelectronic devices.

The methyl groups at the 2 and 6 positions of the aromatic ring play a crucial role in modulating the compound's physical and chemical properties. These groups provide steric bulk, which can influence reaction selectivity and product stability. Furthermore, they contribute to the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes.

From a synthetic perspective, 2,6-Dimethyl-4-Fluorophenylboronic Acid is typically prepared via electrophilic aromatic substitution or through directed metallation strategies. These methods allow for precise control over the substitution pattern of the aromatic ring, ensuring high purity and consistency in the final product. The development of more efficient synthetic routes has been a focal point of recent research efforts, driven by the increasing demand for this compound in both academic and industrial settings.

In terms of biological activity, 2,6-Dimethyl-4-Fluorophenylboronic Acid has demonstrated potential as a lead compound for drug discovery. Its ability to modulate key biological pathways makes it a promising candidate for developing therapeutic agents. Researchers have explored its interactions with various enzymes and receptors, uncovering novel mechanisms that could be harnessed for treating diseases such as inflammation and infectious diseases.

The integration of computational chemistry techniques has further enhanced our understanding of 2,6-Dimethyl-4-Fluorophenylboronic Acid's properties. Advanced molecular modeling tools have enabled scientists to predict its reactivity under different conditions and optimize its use in various chemical transformations. These insights have significantly accelerated the pace of research involving this compound.

In conclusion, 2,6-Dimethyl-4-Fluorophenylboronic Acid stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play an even more pivotal role in advancing science and technology.

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